molecular formula C16H25N3O2S B2557876 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 946382-66-7

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2557876
CAS No.: 946382-66-7
M. Wt: 323.46
InChI Key: YEOVPSRMTKAOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle that is often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, an oxalamide group, and a thiophene ring. The exact structure would depend on the specific positions of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the piperidine ring, and the thiophene ring. Each of these functional groups can participate in a variety of chemical reactions .

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is involved in copper-catalyzed coupling reactions. A study highlights the efficacy of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation. This system allows for the coupling of (hetero)aryl chlorides and amides, including aromatic and aliphatic primary amides, yielding good to excellent results. This catalytic system also facilitates the arylation of lactams and oxazolidinones, showcasing its versatility in organic synthesis (De, Yin, & Ma, 2017).

Polymerization of N,N-Dialkylacrylamides

The compound has implications in the polymerization processes of N,N-dialkylacrylamides. Research demonstrates its role in the polymerization with 1,1-bis[(4‘-trimethylsilyl)phenyl]-3-methylpentyllithium and 1,1-bis[(4‘-trimethylsilyl)phenyl]-3,3-diphenylpropylpotassium. This process yields polymers with broad molecular weight distributions, which can be narrowed by adding Et2Zn. The resulting poly(N,N-dialkylacrylamides) exhibit variations in isotacticity, demonstrating the compound's contribution to the nuanced control of polymer properties (Kobayashi et al., 1999).

Synthesis of Di- and Mono-Oxalamides

Another study discusses a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves the classical Meinwald rearrangement and a new rearrangement sequence, offering a simplified, high-yielding pathway to anthranilic acid derivatives and oxalamides. This opens up new possibilities for the synthesis of complex organic molecules (Mamedov et al., 2016).

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-12(2)19-7-5-13(6-8-19)10-17-15(20)16(21)18-11-14-4-3-9-22-14/h3-4,9,12-13H,5-8,10-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOVPSRMTKAOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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